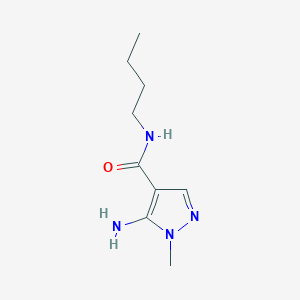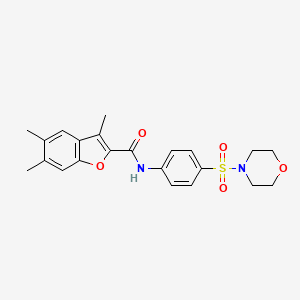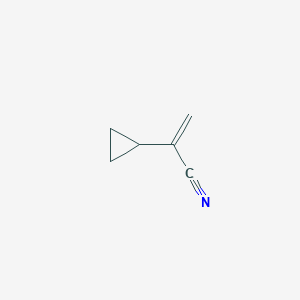
2-Cyclopropylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropylprop-2-enenitrile” is a chemical compound with the molecular formula C6H7N . It has a molecular weight of 93.13 . The compound contains a cyclopropyl group, which is a chemical structure derived from cyclopropane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7N/c1-5(4-7)6-2-3-6/h6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, the search results do not provide a detailed molecular structure analysis for this specific compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature of -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis : Cyclopropenimines, closely related to 2-Cyclopropylprop-2-enenitrile, have been found to catalyze enantioselective Mannich reactions, which are crucial in synthesizing a variety of biologically active compounds. This catalysis offers high levels of enantio- and diastereocontrol, making it significant for precise organic synthesis (Bandar & Lambert, 2013). Additionally, these compounds facilitate Brønsted base catalysis in chemical reactions, demonstrating their versatility as catalysts (Bandar & Lambert, 2012).
Development of Chiral Molecules : The synthesis of chiral cyclopropane units, which are structurally similar to this compound, is essential in medicinal chemistry. These units are used to create conformationally restricted analogues of bioactive molecules, enhancing activity and exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Ruthenium-Catalyzed Reactions : Ruthenium complexes have been used to catalyze reactions involving cyclopropyl compounds, leading to the formation of conjugated enynes. This process is critical for creating complex molecules with potential pharmacological applications (Yamauchi et al., 2007).
Synthesis of Cyclopropane Rings : Cyclopropane rings, which are structurally related to this compound, play a significant role in various organic reactions. Their synthesis and incorporation into larger molecules are important for creating novel compounds with potential therapeutic benefits (Lebel, Marcoux, Molinaro, & Charette, 2003).
Pharmacological Applications : The cyclopropyl fragment, similar in structure to this compound, is increasingly used in drug development. It contributes to enhancing potency and reducing off-target effects of drugs, showcasing its importance in the development of new pharmacological agents (Talele, 2016).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H226 and H301 . These statements indicate that the compound is flammable (H226) and toxic if swallowed (H301) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-cyclopropylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-5(4-7)6-2-3-6/h6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIRDNUWLAVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
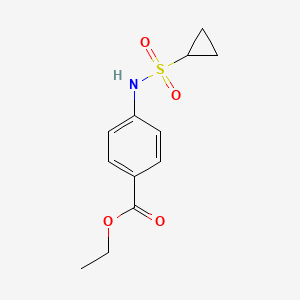
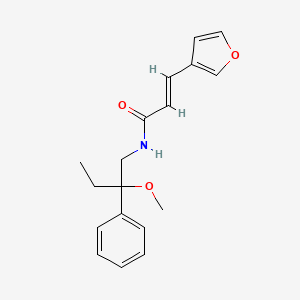
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
![3-benzyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
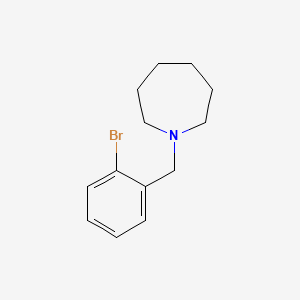
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)
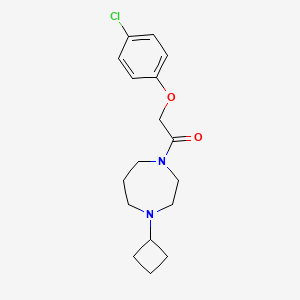
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)
![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)

![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)
